Chain-Length-Dependent Substrate Affinity in Microsomal Dehydratase: Km Increases with Acyl Chain Length
In microsomal 3-hydroxyacyl-CoA dehydratase assays, substrates with even-numbered alkyl chains from C14 to C20 show comparable Vmax values, but the Km increases progressively as the chain length increases [1]. This means that while the enzyme can process the C18 3-hydroxyoctadecanoyl-CoA at a high maximal rate, its binding affinity is lower compared to shorter-chain analogs like C14 3-hydroxymyristoyl-CoA or C16 3-hydroxypalmitoyl-CoA. This chain-length-dependent binding affinity is a critical differentiator that cannot be captured by simply assuming that all 3-hydroxyacyl-CoA substrates behave identically in kinetic studies.
| Evidence Dimension | Substrate Affinity (Km) for Microsomal 3-hydroxyacyl-CoA Dehydratase |
|---|---|
| Target Compound Data | Not explicitly reported for C18 alone, but part of a trend from C14 to C20 showing progressively larger Km with increasing chain length [1]. |
| Comparator Or Baseline | Shorter-chain 3-hydroxyacyl-CoAs (C14, C16) have relatively lower Km values; longer-chain analogs (C20) have higher Km values [1]. |
| Quantified Difference | Qualitative trend: Km increases with chain length from C14 to C20 [1]. |
| Conditions | Rat liver microsomal preparation; micelle-specific activity measured [1]. |
Why This Matters
Procurement of the precise C18 chain length is essential for accurate in vitro reconstitution of very-long-chain fatty acid elongation and beta-oxidation pathways, as shorter-chain analogs will exhibit artificially high binding affinity, skewing kinetic parameters.
- [1] MetaCyc. Enzyme: 3-hydroxyacyl-CoA dehydrase. Summary of kinetic parameters based on Bernert79. View Source
